molecular formula C10H8ClNO3 B14666592 N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide CAS No. 42493-04-9

N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide

Cat. No.: B14666592
CAS No.: 42493-04-9
M. Wt: 225.63 g/mol
InChI Key: IPRXEJVYHOZKIZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide is an organic compound belonging to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetic anhydride in the presence of a base to form the intermediate 5-chloro-2-acetoxybenzaldehyde. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzofuran derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation reactions can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: N-(5-Chloro-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties. Its chloro and acetamide substituents further enhance its reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

42493-04-9

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

N-(5-chloro-2-oxo-3H-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C10H8ClNO3/c1-5(13)12-9-7-4-6(11)2-3-8(7)15-10(9)14/h2-4,9H,1H3,(H,12,13)

InChI Key

IPRXEJVYHOZKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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